molecular formula C18H21N3O2S B11060980 13-methoxy-4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

13-methoxy-4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

Cat. No.: B11060980
M. Wt: 343.4 g/mol
InChI Key: VOGXXEJFUJNQMZ-UHFFFAOYSA-N
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Description

Our compound is a complex diterpenoid with a highly intricate structure. Let’s break it down step by step:

    Name: 13-methoxy-4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

    Molecular Formula: CHO

    Molecular Weight: 222.37 g/mol

Preparation Methods

Synthetic Routes: Unfortunately, specific synthetic routes for this compound are scarce in the literature. we can infer that it likely involves complex cyclization reactions due to its intricate fused-ring system.

Industrial Production: Industrial-scale production methods remain elusive. Researchers may need to explore novel approaches or adapt existing strategies to synthesize this compound efficiently.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound could undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions might occur, altering the compound’s stereochemistry or saturation.

    Substitution: Given its multiple heterocyclic rings, substitution reactions (e.g., nucleophilic aromatic substitution) are plausible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Strong bases (e.g., sodium hydroxide, NaOH) and appropriate nucleophiles.

Major Products: The specific products depend on reaction conditions, but potential outcomes include ring-opening, functional group modification, or stereochemical changes.

Scientific Research Applications

This compound’s versatility extends across various fields:

    Chemistry: It could serve as a building block for novel organic synthesis.

    Biology: Investigate its potential as a bioactive molecule (e.g., enzyme inhibitors, antimicrobials).

    Medicine: Explore its pharmacological properties (e.g., anti-inflammatory, anticancer).

    Industry: Assess its use in materials science or as a starting material for drug development.

Mechanism of Action

The compound’s mechanism of action remains speculative. Researchers would need to investigate its interactions with cellular targets, signaling pathways, and potential biological effects.

Comparison with Similar Compounds

While direct analogs are scarce, let’s compare it to related diterpenoids:

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

13-methoxy-4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C18H21N3O2S/c1-9(2)13-11-7-23-18(3,4)6-10(11)12-14-15(24-17(12)21-13)16(22-5)20-8-19-14/h8-9H,6-7H2,1-5H3

InChI Key

VOGXXEJFUJNQMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)OC

Origin of Product

United States

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